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Compound of Interest

Compound Name: 4-Fluorobenzaldehyde-2,3,5,6-D4

Cat. No.: B1443012 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of 4-Fluorobenzaldehyde-2,3,5,6-
D4, a deuterated analog of 4-Fluorobenzaldehyde. This document details its molecular weight,

methods for its synthesis and analysis, and explores the biological signaling pathways

influenced by its non-deuterated counterpart, offering insights for its application in research and

drug development.

Core Data: Molecular Weight
The incorporation of deuterium in place of hydrogen atoms results in a significant change in the

molecular weight of the compound. This alteration is fundamental for its use in various

applications, such as in mass spectrometry-based assays and for modifying metabolic profiles.

Compound Molecular Formula
Molar Mass ( g/mol
)

Monoisotopic Mass
(Da)

4-Fluorobenzaldehyde C₇H₅FO 124.11 124.0324

4-

Fluorobenzaldehyde-

2,3,5,6-D4

C₇HD₄FO 128.14 128.0573

Hydrogen (Protium) ¹H 1.008 1.0078

Deuterium ²H or D 2.014 2.0141
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Note: The molar mass is the weighted average of all isotopes, while the monoisotopic mass is

the mass of the most abundant isotope.

Experimental Protocols
The following sections outline generalized experimental protocols for the synthesis and

analysis of deuterated aromatic aldehydes, which can be adapted for 4-Fluorobenzaldehyde-
2,3,5,6-D4.

Synthesis of Ring-Deuterated Aromatic Aldehydes
The synthesis of 4-Fluorobenzaldehyde-2,3,5,6-D4 involves the selective replacement of

hydrogen atoms on the aromatic ring with deuterium. A common strategy is through a

hydrogen-deuterium (H-D) exchange reaction.

Principle:

Aromatic H-D exchange can be catalyzed by acids, bases, or metals. For the synthesis of ring-

deuterated aromatic compounds, a platinum catalyst with a deuterium source like heavy water

(D₂O) is often employed.

Example Protocol (Adapted from general methods for deuterated aromatic compounds):

Catalyst Preparation: A commercially available platinum-on-alumina catalyst is packed into a

reaction vessel.

Reaction Mixture: The starting material, 4-Fluorobenzaldehyde, is dissolved in a suitable

organic solvent.

Deuterium Source: Deuterium oxide (D₂O) is added to the reaction mixture as the deuterium

source.

Reaction Conditions: The reaction is typically carried out under elevated temperature and

pressure to facilitate the H-D exchange. Microwave irradiation can be used to enhance the

reaction rate.

Work-up: After the reaction, the organic and aqueous layers are separated. The organic layer

containing the deuterated product is then purified, typically by distillation or chromatography.
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Analysis of Deuterated Compounds
The successful incorporation of deuterium and the purity of the final product are assessed

using various analytical techniques.

1. Nuclear Magnetic Resonance (NMR) Spectroscopy:

NMR is a powerful tool to confirm the positions and extent of deuteration.

¹H NMR: In the proton NMR spectrum of the deuterated compound, the signals

corresponding to the protons at positions 2, 3, 5, and 6 of the benzene ring should be

significantly diminished or absent. The aldehyde proton signal (around 10 ppm) should

remain.

²H NMR: Deuterium NMR can be used to directly observe the deuterium signals, confirming

their presence and providing information about their chemical environment.

General Procedure:

Dissolve a small sample of the purified product in a suitable non-deuterated solvent (e.g.,

CHCl₃ for ²H NMR).

Acquire ¹H and ²H NMR spectra using a high-field NMR spectrometer.

Integrate the signals to determine the degree of deuteration.

2. Mass Spectrometry (MS):

Mass spectrometry is used to confirm the change in molecular weight due to deuteration.

Principle: The deuterated compound will have a higher mass-to-charge ratio (m/z) than its

non-deuterated counterpart.

General Procedure:

Introduce the sample into a mass spectrometer (e.g., via Gas Chromatography-Mass

Spectrometry (GC-MS) or Liquid Chromatography-Mass Spectrometry (LC-MS)).
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Analyze the mass spectrum to identify the molecular ion peak of 4-Fluorobenzaldehyde-
2,3,5,6-D4, which should be approximately 4 mass units higher than that of 4-

Fluorobenzaldehyde.

High-resolution mass spectrometry can be used to confirm the elemental composition.

Biological Signaling Pathways
While specific studies on 4-Fluorobenzaldehyde-2,3,5,6-D4 are limited, the biological

activities of benzaldehyde and its derivatives provide a strong basis for its potential

applications. Benzaldehyde has been shown to exhibit anti-cancer properties by modulating

several key signaling pathways.

One of the proposed mechanisms is the inhibition of multiple oncogenic signaling pathways

through the regulation of the 14-3-3ζ protein.[1][2] 14-3-3ζ is known to be overexpressed in

many cancers and acts as a hub that controls various signaling networks. Benzaldehyde has

been found to suppress the interaction of 14-3-3ζ with its client proteins, thereby inhibiting

downstream pathways such as PI3K/AKT/mTOR, STAT3, NFκB, and ERK.[1][2]

Additionally, benzaldehyde has been reported to stimulate autophagy through the sonic

hedgehog signaling pathway and to suppress the MAPK signaling pathway, which is involved in

inflammation.

Signaling Pathway Diagram
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Caption: Benzaldehyde's inhibitory effect on cancer signaling pathways.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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